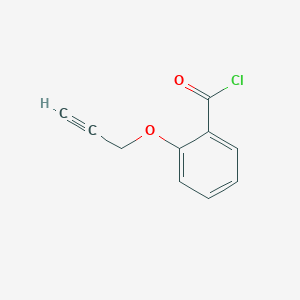

Benzoyl chloride, 2-(2-propynyloxy)-

Description

General Context of Benzoyl Chlorides as Acylating Agents

Benzoyl chloride (C₆H₅COCl) is a quintessential acyl chloride, a class of organic compounds characterized by the -COCl functional group. wikipedia.org As derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom, acyl chlorides are significantly more reactive. This heightened reactivity makes them excellent acylating agents, meaning they are adept at introducing an acyl group (R-C=O) into other molecules. wikipedia.orggunjalindustries.com

The primary utility of benzoyl chloride and its substituted derivatives lies in their reactions with nucleophiles. They readily react with alcohols to form esters, with amines to form amides, and with arenes in the presence of a Lewis acid catalyst (Friedel-Crafts acylation) to form benzophenones and related ketones. wikipedia.org This versatility has established benzoyl chlorides as indispensable reagents in a wide array of chemical syntheses, from the production of polymers and dyes to the synthesis of pharmaceuticals and agrochemicals. gunjalindustries.com The Schotten-Baumann reaction, a well-known method for the synthesis of amides and esters using an acyl chloride in the presence of a base, further highlights the importance of these compounds in organic synthesis.

Significance of Propargyloxy Functionalities in Chemical Synthesis

The propargyloxy group, specifically the 2-propynyloxy moiety (-OCH₂C≡CH), is a highly valuable functional group in modern organic synthesis. Its significance stems primarily from the terminal alkyne, which serves as a versatile handle for a variety of chemical transformations.

One of the most prominent applications of the propargyloxy group is in "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction, involves the reaction of a terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. vulcanchem.com This reaction is exceptionally useful for conjugating molecules, including biomolecules, under mild conditions.

Furthermore, the terminal alkyne of the propargyloxy group can participate in other important coupling reactions, such as the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. vulcanchem.com This reaction is instrumental in the synthesis of conjugated systems, which are of great interest in materials science for the development of organic electronics and polymers. The propargyloxy group, therefore, serves as a crucial building block for creating more complex and functionalized molecules.

Nomenclature and Structural Features of Benzoyl chloride, 2-(2-propynyloxy)-

The systematic IUPAC name for Benzoyl chloride, 2-(2-propynyloxy)- is derived by identifying the parent structure, which is benzoyl chloride, and naming the substituent at the 2-position (ortho position) of the benzene (B151609) ring. The substituent is a 2-propynyloxy group, indicating a three-carbon chain with a terminal alkyne connected to the benzene ring via an ether linkage at the second carbon of the chain.

Table 1: Chemical Identification of Benzoyl chloride, 2-(2-propynyloxy)-

| Identifier | Value |

| IUPAC Name | Benzoyl chloride, 2-(2-propynyloxy)- |

| Molecular Formula | C₁₀H₇ClO₂ |

| Molecular Weight | 194.61 g/mol |

| Structure | A benzene ring substituted with a benzoyl chloride group and a 2-propynyloxy group at the ortho position. |

The structural features of this molecule are key to its reactivity. It possesses two primary reactive sites: the highly electrophilic carbonyl carbon of the acyl chloride and the terminal alkyne of the propargyloxy group. The ortho positioning of the propargyloxy group relative to the benzoyl chloride functionality may also introduce steric and electronic effects that can influence the reactivity of both groups.

Current Research Trends and Academic Significance of the Compound

Benzoyl chloride, 2-(2-propynyloxy)- is a bifunctional molecule that is gaining attention in various research fields due to its unique combination of reactive moieties. Its academic significance lies in its utility as a versatile building block for the synthesis of a wide range of target molecules with potential applications in medicinal chemistry and materials science.

Current research trends involving this compound and structurally similar molecules focus on leveraging its dual reactivity. The acyl chloride functionality is employed for the synthesis of esters and amides, which are common motifs in biologically active compounds. For instance, it can serve as a precursor for the synthesis of antimicrobial agents where the resulting esters and amides may exhibit biofilm inhibition properties. vulcanchem.com

Simultaneously, the terminal alkyne of the propargyloxy group provides a site for further functionalization or conjugation. In the context of medicinal chemistry, this is particularly valuable for the development of anticancer prodrugs. The alkyne can be used to attach the molecule to targeting biomolecules via click chemistry, allowing for the specific delivery of a therapeutic agent to cancer cells. vulcanchem.com

In the field of agrochemicals, this compound can be used as a precursor in the synthesis of phenoxyalkyne herbicides. vulcanchem.com In materials science, the alkyne group's ability to participate in Sonogashira coupling reactions allows for the synthesis of extended π-conjugated systems, which are essential for the development of novel organic electronic materials. vulcanchem.com

The academic interest in Benzoyl chloride, 2-(2-propynyloxy)- is therefore driven by its potential to act as a molecular scaffold for the construction of complex and functional molecules with tailored properties for a variety of applications.

Structure

3D Structure

Properties

CAS No. |

65211-53-2 |

|---|---|

Molecular Formula |

C10H7ClO2 |

Molecular Weight |

194.61 g/mol |

IUPAC Name |

2-prop-2-ynoxybenzoyl chloride |

InChI |

InChI=1S/C10H7ClO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2 |

InChI Key |

FKOANRVECGXNQN-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=CC=CC=C1C(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for Benzoyl Chloride, 2 2 Propynyloxy and Analogues

Regioselective Installation of the 2-(2-Propynyloxy) Group

A critical step in the synthesis is the regioselective formation of the 2-(2-propynyloxy) ether on the benzene (B151609) ring. The ortho-relationship between the ether and the eventual benzoyl chloride moiety is key to the molecule's structure. This is most commonly achieved by starting with a precursor that already contains functional groups at the 1 and 2 positions, such as salicylic (B10762653) acid.

Etherification Reactions Utilizing Propargyl Alcohols

The most direct method for installing the propargyloxy group is through a Williamson ether synthesis. This classical SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this specific synthesis, the phenolic hydroxyl group of salicylic acid (2-hydroxybenzoic acid) is deprotonated to form a phenoxide, which then displaces a halide from a propargyl halide, such as propargyl bromide.

The reaction is typically carried out in the presence of a base to deprotonate the phenol. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide. Aprotic polar solvents like dimethylformamide (DMF) or acetone (B3395972) are often employed to facilitate the SN2 mechanism. rsc.org

Reaction Scheme:

The table below summarizes typical conditions used for the propargylation of phenolic compounds, which are analogous to the synthesis of the key intermediate, 2-(prop-2-yn-1-yloxy)benzoic acid.

| Phenolic Substrate | Propargylating Agent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 3,5-dihydroxybenzoic acid | Propargyl bromide | K₂CO₃ | DMF | 60°C | 92% |

| 1,8-octanediol | Propargyl bromide | NaOH (aq) / Bu₄NHSO₄ | Toluene | RT | Good |

| Diethyl 2-acetamidomalonate | Propargyl tosylate | Potassium tert-butoxide | Dioxane | Reflux | Quantitative |

Strategies for Ortho-Substitution on the Benzene Ring

Achieving the correct 1,2-substitution pattern is fundamental. The use of salicylic acid as a starting material elegantly solves this challenge, as the hydroxyl and carboxyl groups are already situated in the desired ortho positions. The directing effects of these substituents are a key concept in electrophilic aromatic substitution. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. chemistrysteps.commasterorganicchemistry.comaakash.ac.in While the primary etherification step is not an electrophilic substitution on the ring, understanding these principles is vital when considering alternative pathways or potential side reactions. chemistrysteps.com

An alternative and powerful strategy for enforcing ortho-substitution is Directed ortho-Metalation (DoM) . organic-chemistry.org This technique involves using a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. The carboxylate group itself can act as a DMG. organic-chemistry.orgsemanticscholar.orgrsc.org In a hypothetical DoM approach, a protected benzoic acid could be lithiated at the ortho position, followed by quenching with an electrophile to introduce the propargyloxy precursor. For example, reaction with an epoxide followed by further transformations could install the desired side chain. However, for the synthesis of Benzoyl chloride, 2-(2-propynyloxy)-, the Williamson ether synthesis on salicylic acid remains the more straightforward and common approach.

Formation and Functionalization of the Benzoyl Chloride Moiety

Once the precursor acid, 2-(2-propynyloxy)benzoic acid, is synthesized, the next crucial transformation is the conversion of the carboxylic acid group into a highly reactive benzoyl chloride. This is a standard transformation in organic synthesis, with several reliable methods available.

Carboxylic Acid Chlorination Techniques

The conversion of carboxylic acids to acyl chlorides involves substituting the -OH group with a chlorine atom. This is typically achieved using a chlorinating agent. The choice of reagent depends on the scale of the reaction, the sensitivity of other functional groups in the molecule (in this case, the alkyne), and the desired purity of the final product. sciencemadness.org

Common chlorinating agents include:

Thionyl Chloride (SOCl₂): A widely used and effective reagent. The reaction produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification as they can be easily removed. chemistrysteps.comyoutube.comlibretexts.org The reaction can be run neat or in an inert solvent. commonorganicchemistry.com

Oxalyl Chloride ((COCl)₂): A milder and often more selective reagent than thionyl chloride. wikipedia.org It also produces only gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride). libretexts.org It is frequently used with a catalytic amount of DMF, which forms the reactive Vilsmeier reagent in situ. youtube.comresearchgate.net

Phosphorus Pentachloride (PCl₅): A strong chlorinating agent, but it produces a solid byproduct, phosphoryl chloride (POCl₃), which must be separated from the product, often by distillation. chemicalbook.com

The general mechanism involves the activation of the carboxylic acid by the chlorinating agent to convert the hydroxyl group into a better leaving group, followed by nucleophilic attack by a chloride ion. libretexts.orglibretexts.org

| Chlorinating Agent | Formula | Byproducts | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Neat or in solvent (e.g., Toluene), Reflux | Volatile byproducts, inexpensive | Harsh conditions, corrosive |

| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Inert solvent (e.g., DCM), often with cat. DMF, RT | Mild conditions, high purity, volatile byproducts | More expensive, toxic byproducts (CO) |

| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | Neat or in inert solvent | Highly reactive | Solid reagent, non-volatile byproduct (POCl₃) |

Synthetic Pathways to Substituted Benzoyl Chlorides

Beyond the direct chlorination of the corresponding carboxylic acid, other methods exist for the synthesis of substituted benzoyl chlorides. While less direct for the target compound, these illustrate the breadth of available synthetic tools.

Chlorination of Benzaldehydes: Substituted benzaldehydes can be converted directly to benzoyl chlorides by treatment with chlorine gas. This free-radical reaction is often used in industrial settings. orgsyn.org

Friedel-Crafts Acylation: A substituted aromatic compound can react with oxalyl chloride or phosgene (B1210022) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to directly install the benzoyl chloride moiety. wikipedia.orgorgsyn.org This method is effective for producing para-substituted benzoyl chlorides but would be unsuitable for the ortho-substituted target compound due to regioselectivity issues.

Hydrolysis of Benzotrichlorides: The partial hydrolysis of a substituted benzotrichloride (B165768) (Ar-CCl₃) yields the corresponding benzoyl chloride. This is also a common industrial process. sciencemadness.org

Convergent and Divergent Synthetic Approaches to the Target Compound

Linear Synthesis: The most straightforward approach, as detailed above, is a linear or sequential synthesis:

Start with salicylic acid.

Perform a Williamson ether synthesis to produce 2-(2-propynyloxy)benzoic acid.

Chlorinate the carboxylic acid to yield the final product, Benzoyl chloride, 2-(2-propynyloxy)-.

This approach is logical and relies on well-established, high-yielding reactions.

Convergent Synthesis: A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them near the end of the synthesis. researchgate.net For this target, a hypothetical convergent route could involve:

Fragment A: Preparation of a 2-lithio- or 2-magnesiophenyl propargyl ether derivative.

Fragment B: A one-carbon electrophile that can deliver the acyl chloride functionality, such as phosgene or a phosgene equivalent.

Coupling Fragment A and Fragment B to form the target molecule. This approach can be more efficient for complex molecules, but for this specific target, it offers few advantages over the linear route.

Divergent Synthesis: A divergent strategy uses a common intermediate to create a library of structurally related compounds. nih.gov The intermediate 2-(2-propynyloxy)benzoic acid and the final product are excellent candidates for divergent synthesis due to their versatile functional groups.

From the Alkyne: The terminal alkyne is a powerful functional handle. It can undergo a variety of transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to attach a wide array of molecules containing an azide (B81097) group. This allows for the creation of a diverse family of triazole-containing compounds. acs.orgresearchgate.netresearchgate.net

From the Acyl Chloride: The benzoyl chloride moiety is highly electrophilic and reacts readily with a vast range of nucleophiles. sciencemadness.org Reaction with different alcohols, amines, or thiols would lead to a large library of corresponding esters, amides, and thioesters, each with potentially unique properties. acs.org This divergent potential makes Benzoyl chloride, 2-(2-propynyloxy)- a valuable intermediate in medicinal chemistry and materials science.

Catalytic Systems in the Synthesis of Related Compounds

The synthesis of esters and other derivatives from acyl chlorides, such as Benzoyl chloride, 2-(2-propynyloxy)-, is a cornerstone of organic chemistry. The reactivity of the acyl chloride group can be modulated and enhanced through various catalytic systems. These catalysts facilitate nucleophilic acyl substitution reactions, often leading to higher yields, milder reaction conditions, and improved selectivity compared to non-catalytic methods. This section explores two powerful catalytic strategies—Lewis base catalysis and phase transfer catalysis—as they apply to the synthesis of compounds structurally related to Benzoyl chloride, 2-(2-propynyloxy)-, particularly in the context of benzoylation reactions.

Lewis base catalysis is a prevalent strategy for activating carboxylic acid derivatives toward nucleophilic attack. In the context of benzoyl chlorides, Lewis bases accelerate acylation reactions by forming a highly reactive, positively charged intermediate. researchgate.net This activation method is significantly more effective than the uncatalyzed reaction, especially with less reactive nucleophiles.

The general mechanism involves the nucleophilic attack of the Lewis base (e.g., a tertiary amine or phosphine) on the electrophilic carbonyl carbon of the benzoyl chloride. This step forms a reactive acylium ion intermediate, such as an N-acylpyridinium or acylphosphonium salt. This intermediate is substantially more electrophilic than the starting acyl chloride. A subsequent attack by a nucleophile (e.g., an alcohol or phenol) on this activated intermediate leads to the acylated product and regeneration of the Lewis base catalyst. byjus.com

Research has demonstrated the broad applicability of this catalytic system. The table below summarizes findings from studies on the Lewis base-catalyzed acylation of various nucleophiles, which is a key transformation for analogues of Benzoyl chloride, 2-(2-propynyloxy)-.

Table 1: Examples of Lewis Base-Catalyzed Acylation Reactions

| Acylating Agent | Nucleophile | Lewis Base Catalyst | Solvent | Yield | Reference |

| Benzoyl chloride | Phenol | DABCO | Dichloromethane | High | researchgate.net |

| Acetic Anhydride | Benzyl (B1604629) Alcohol | DMAP | Dichloromethane | >95% | byjus.com |

| Benzoyl chloride | 1-Butanol | Various Amines | Dichloromethane | Variable | researchgate.net |

| 4-(allyloxy)benzoyl chloride | Lactic acid | Pyridine | THF | Not specified | taylorandfrancis.com |

Note: "High" and "Variable" yields are qualitative descriptors from the source material where specific percentages were not provided for all examples.

The choice of Lewis base, solvent, and reaction conditions can be tailored to optimize the synthesis for specific substrates, making it a versatile tool for creating libraries of ester and amide analogues from various substituted benzoyl chlorides.

Phase Transfer Catalysis (PTC) is an exceptionally effective methodology for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. crdeepjournal.orgjetir.org This technique is particularly well-suited for the benzoylation of phenols, a reaction directly relevant to the synthesis of ester analogues from Benzoyl chloride, 2-(2-propynyloxy)-.

In a typical PTC benzoylation, a phenoxide anion is generated in an aqueous phase by a base like sodium hydroxide. The benzoyl chloride remains in an immiscible organic solvent. kyushu-u.ac.jp Due to their differing solubilities, the two reactants cannot readily interact. A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt (Q⁺X⁻) such as tetrabutylammonium (B224687) bromide (TBAB), overcomes this barrier. mdpi.com

The mechanism proceeds as follows:

The catalyst cation (Q⁺) exchanges its counter-ion (X⁻) for the phenoxide anion (ArO⁻) at the aqueous-organic interface.

The resulting lipophilic ion pair, [Q⁺ArO⁻], migrates from the aqueous phase into the bulk organic phase. lew.ro

In the organic phase, the poorly solvated and highly reactive phenoxide anion attacks the benzoyl chloride, rapidly forming the corresponding aryl ester.

The catalyst cation, now paired with the chloride ion byproduct, returns to the aqueous phase, ready to start another catalytic cycle. lew.ro

This process allows the reaction to proceed under mild conditions, often at room temperature, with high efficiency and selectivity for O-acylation. lew.ro Studies have shown that PTC can provide quantitative yields of phenolic esters in minutes. researchgate.netlew.ro An advanced application is the use of a tri-liquid PTC system, which can concentrate the catalyst at a third interface, further enhancing reaction rates. acs.orgacs.org

The effectiveness of various phase transfer catalysts in benzoylation reactions has been documented, highlighting the high yields achievable with this method.

Table 2: Benzoylation of Phenols and Naphthols using Phase Transfer Catalysis

| Substrate | Benzoylating Agent | Catalyst | System | Yield (%) | Reference |

| 4-Chloro-3-methylphenol | Benzoyl chloride | Benzyl tri-n-butylammonium bromide | Tri-liquid PTC | 98.7 | acs.orgacs.org |

| Sodium 4-acetylphenoxide | Benzoyl chloride | 1,4-bis(tributylammoniomethyl)benzene dibromide | Tri-liquid PTC (ultrasound) | 98.1 | nih.gov |

| 1-Naphthol | Benzoyl chloride | Tetrabutylammonium chloride | Two-phase | Good | kyushu-u.ac.jp |

| Phenol | Benzoyl chloride | Tetrabutylammonium chloride | Two-phase | Quantitative | researchgate.net |

| Adipic Acid* | 1-Bromobutane | Tetrabutylammonium bromide (TBAB) | Liquid-liquid PTC | High | mdpi.com |

*Note: While Adipic Acid is not a phenol, this example is included to demonstrate the broader utility of PTC in esterification.

The PTC methodology is robust, scalable, and environmentally advantageous as it often reduces the need for harsh conditions or anhydrous organic solvents, making it a preferred strategy in both laboratory and industrial synthesis of aryl esters. crdeepjournal.org

Elucidation of Reactivity and Mechanistic Pathways

Electrophilic Reactivity of the Benzoyl Chloride Group

The benzoyl chloride group is a classic acylating agent, characterized by a highly electrophilic carbonyl carbon. This electrophilicity is a consequence of the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This inherent reactivity makes it susceptible to attack by a wide range of nucleophiles.

The primary reaction pathway for the benzoyl chloride moiety is nucleophilic acyl substitution. This reaction proceeds through a tetrahedral intermediate, where a nucleophile attacks the carbonyl carbon, breaking the carbon-oxygen π-bond. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

The general mechanism can be depicted as follows:

Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon of the benzoyl chloride.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed, with a negative charge on the oxygen atom.

Elimination of Leaving Group: The chloride ion is eliminated, and the carbonyl double bond is reformed.

Intermolecular Acylation: "Benzoyl chloride, 2-(2-propynyloxy)-" can readily participate in intermolecular acylation reactions. A prominent example is the Friedel-Crafts acylation, where the benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction results in the formation of a diaryl ketone. The presence of the 2-(2-propynyloxy)- group can influence the regioselectivity of the acylation on the benzoyl chloride's own ring if it were to undergo self-condensation, though this is a less common reaction pathway. In reactions with other aromatic substrates, the electronic and steric effects of the propynyloxy (B15346420) group would influence the reactivity of the acyl chloride.

Intramolecular Acylation: The ortho positioning of the propargyl ether creates the potential for intramolecular reactions. While direct intramolecular acylation involving the alkyne is not a typical reaction pathway under standard conditions, the proximity of the two functional groups could lead to complex cyclization reactions under specific catalytic conditions, potentially involving activation of the alkyne followed by nucleophilic attack from an in-situ generated species. However, specific literature detailing such intramolecular acylations for this compound is scarce.

Alkyne-Mediated Transformations and Cyclization Reactions

The propargyl group provides a site for a diverse array of chemical transformations, most notably cycloaddition and cyclization reactions. These reactions are of significant interest in the synthesis of complex heterocyclic compounds.

The terminal alkyne of "Benzoyl chloride, 2-(2-propynyloxy)-" is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction involves the [3+2] cycloaddition between the terminal alkyne and an organic azide (B81097) in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole.

The reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for chemical biology and materials science. The benzoyl chloride moiety would likely remain intact under the mild conditions of most click reactions, allowing for the synthesis of complex molecules bearing a triazole ring and a reactive acyl chloride group for further functionalization.

Table 1: Hypothetical Copper-Catalyzed Azide-Alkyne Cycloaddition of Benzoyl chloride, 2-(2-propynyloxy)- with Benzyl (B1604629) Azide

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Benzoyl chloride, 2-(2-propynyloxy)- | Benzyl Azide | Copper(I) salt (e.g., CuI) | 2-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzoyl chloride |

This table represents a predicted reaction based on the well-established principles of click chemistry, as specific experimental data for this exact reaction was not found in the reviewed literature.

While specific examples involving "Benzoyl chloride, 2-(2-propynyloxy)-" are not prevalent, the structural motif of an ortho-alkynylaryl compound is known to participate in aryl radical cyclization reactions. These reactions typically involve the generation of an aryl radical, which can then add to the proximate alkyne, leading to the formation of a new ring system. For instance, radical cyclization of alkynyl aryl ketones has been demonstrated for the synthesis of seleno-substituted thiochromones and chromones. rsc.org Similarly, thiyl radical-mediated cyclization of ω-alkynyl O-tert-butyldiphenylsilyloximes is another example of this type of transformation. nih.gov Based on these precedents, it is plausible that under radical-generating conditions, the aryl moiety of "Benzoyl chloride, 2-(2-propynyloxy)-" could undergo cyclization onto the alkyne, potentially leading to the formation of isochromenone or related heterocyclic structures, depending on the reaction conditions and the fate of the resulting vinyl radical.

Gold catalysts, particularly gold(I) and gold(III) complexes, are known to be powerful activators of alkynes towards nucleophilic attack. This has been widely exploited in the synthesis of furans and other heterocyclic systems. While direct gold-catalyzed furan (B31954) annulation involving the benzoyl chloride group is not a standard transformation, related cyclizations are well-documented. For instance, the cyclization of ortho-alkynylphenols can lead to benzofurans. In the case of "Benzoyl chloride, 2-(2-propynyloxy)-", a plausible pathway could involve the hydrolysis of the benzoyl chloride to the corresponding carboxylic acid, followed by a gold-catalyzed cyclization of the resulting 2-(2-propynyloxy)benzoic acid. This would involve the intramolecular attack of the carboxylate oxygen onto the gold-activated alkyne, leading to the formation of a furan ring fused to the benzene (B151609) ring.

Cross-Coupling Reactions Involving the Acyl Chloride and Alkyne Functionalities

The presence of two distinct and valuable functional groups for carbon-carbon bond formation—the acyl chloride and the terminal alkyne—positions 2-(2-propynyloxy)benzoyl chloride as a versatile building block in synthesis. Palladium-catalyzed cross-coupling reactions are particularly effective for activating these moieties.

The Acyl Sonogashira reaction is a powerful method for the synthesis of ynones (α,β-alkynyl ketones) through the palladium- and copper-co-catalyzed coupling of an acyl chloride with a terminal alkyne. researchgate.netwikipedia.org For 2-(2-propynyloxy)benzoyl chloride, this reaction could theoretically proceed via an intermolecular pathway, where an external terminal alkyne is introduced to react with the acyl chloride group.

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the acyl chloride.

Copper Cycle : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide species. wikipedia.org This step increases the nucleophilicity of the alkyne.

Transmetalation : The copper acetylide then transfers the alkynyl group to the palladium(II) complex.

Reductive Elimination : The resulting palladium complex undergoes reductive elimination to yield the ynone product and regenerate the Pd(0) catalyst. wikipedia.org

In the context of 2-(2-propynyloxy)benzoyl chloride, the reaction with an external alkyne (e.g., Phenylacetylene) would yield a diaryl ynone derivative. The reaction is typically performed in the presence of a palladium catalyst like PdCl₂(PPh₃)₂, a copper(I) salt (e.g., CuI), and an amine base such as triethylamine (B128534) (TEA), which also serves to neutralize the HCl byproduct. researchgate.netresearchgate.net

| Catalyst System | Reagents | Product Type | Ref. |

| PdCl₂(PPh₃)₂ / CuI | External Terminal Alkyne, Amine Base | Intermolecularly Coupled Ynone | mdpi.com |

| Pd(OAc)₂ (copper-free) | External Terminal Alkyne, Amine Base | Intermolecularly Coupled Ynone | mdpi.com |

This table illustrates typical catalyst systems for Acyl Sonogashira reactions applicable to the acyl chloride moiety.

A key consideration is the potential for intramolecular reactions or oligomerization given the presence of the terminal alkyne within the same molecule. However, under standard Acyl Sonogashira conditions, the reaction is highly chemoselective for the activation of the C-Cl bond of the acyl chloride over the C-H bond of the terminal alkyne by the palladium catalyst.

Beyond the Sonogashira reaction, the acyl chloride group can participate in other palladium-catalyzed couplings. For instance, in Stille-type couplings, an organostannane reagent could be coupled, or in Suzuki-type reactions, a boronic acid could be used, often requiring modified conditions to favor ketone formation.

A more direct arylation can occur under decarbonylative conditions, where the acyl chloride first undergoes oxidative addition to a Pd(0) center, followed by the extrusion of carbon monoxide (CO) to form an arylpalladium(II) complex. This intermediate can then participate in standard cross-coupling cycles (e.g., Heck, Suzuki, Stille) with various partners.

However, non-decarbonylative pathways are also well-established for the synthesis of ketones. For example, the palladium-catalyzed reaction of aroyl chlorides with organostannanes can yield aryl ketones. nih.gov The selectivity between aroylation (ketone formation) and arylation (decarbonylation followed by coupling) can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. nih.gov For 2-(2-propynyloxy)benzoyl chloride, coupling with an arylboronic acid could potentially yield an aryl ketone product, preserving the propargyl ether functionality for subsequent transformations.

| Coupling Type | Coupling Partner | Potential Product |

| Stille Coupling | Organostannane (R-SnBu₃) | Ketone (Ar-CO-R) |

| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | Ketone (Ar-CO-R) |

| Decarbonylative Heck | Alkene | Arylated Alkene |

This table outlines potential palladium-catalyzed coupling reactions involving the acyl chloride group.

Electrochemical Reduction Pathways

The electrochemical reduction of benzoyl chloride derivatives typically involves the cleavage of the carbon-chlorine bond. The process is often initiated by a single electron transfer (SET) to the molecule's lowest unoccupied molecular orbital (LUMO). researchgate.net For 2-(2-propynyloxy)benzoyl chloride, the reduction would likely be centered on the benzoyl chloride moiety, which is more electrophilic than the alkyne.

The proposed pathway would involve:

Electron Transfer : The acyl chloride accepts an electron at the cathode to form a radical anion.

C-Cl Bond Cleavage : This radical anion is generally unstable and rapidly undergoes dissociative electron transfer, cleaving the C-Cl bond to form an acyl radical and a chloride ion. researchgate.net

Further Reduction/Reaction : The acyl radical can then undergo several transformations. It can be further reduced to an acyl anion, which could be protonated by the solvent or a proton source to form the corresponding aldehyde (2-(2-propynyloxy)benzaldehyde). Alternatively, two acyl radicals could couple to form a benzil-type dimer.

In the presence of carbon dioxide, electrochemical reduction can lead to carboxylation. nih.gov While studied more for benzyl chlorides, a similar pathway could be envisioned where the electrochemically generated reactive intermediate is trapped by CO₂, although this would be less common for acyl chlorides. The alkyne group is generally less susceptible to reduction under these conditions compared to the acyl chloride.

Chemo- and Regioselectivity in Multi-Functional Compound Reactions

Chemoselectivity refers to the preferential reaction of one functional group over another within a molecule. slideshare.net This is a paramount consideration for a molecule like 2-(2-propynyloxy)benzoyl chloride, which possesses two distinct reactive sites.

In Acyl Sonogashira Coupling : As mentioned, the reaction is highly chemoselective. The palladium catalyst preferentially undergoes oxidative addition into the C(acyl)-Cl bond over the C(sp)-H bond of the alkyne. This allows for the selective transformation of the acyl chloride into a ynone without affecting the propargyl group. researchgate.netmdpi.com

In Reactions with Nucleophiles : The acyl chloride is a hard electrophile, while the alkyne is a soft electrophile (in the context of Michael additions if activated) and a soft nucleophile (as an acetylide). Hard nucleophiles (e.g., H₂O, amines, alcohols) will selectively attack the acyl chloride carbonyl carbon, leading to hydrolysis, amidation, or esterification, respectively, leaving the alkyne untouched under standard conditions.

Regioselectivity : Regioselectivity, the preference for reaction at one position over another, is also a key factor. wikipedia.orgdurgapurgovtcollege.ac.in For instance, in a potential intramolecular reaction (e.g., a palladium-catalyzed cyclization), the regioselectivity would determine the size of the resulting ring. The reaction would need to be carefully controlled to favor a specific cyclization pathway over intermolecular polymerization. In electrophilic additions to the alkyne, the reaction would follow Markovnikov's rule, where the electrophile adds to the terminal carbon and the nucleophile to the internal carbon, assuming the formation of a stable vinyl cation intermediate. dalalinstitute.com

The ability to selectively address either the acyl chloride or the alkyne functionality by choosing appropriate reagents and catalysts makes 2-(2-propynyloxy)benzoyl chloride a highly valuable and versatile synthetic intermediate.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental data for the ¹H NMR, ¹³C NMR, and various two-dimensional NMR experiments (COSY, HSQC, HMBC) for Benzoyl chloride, 2-(2-propynyloxy)- could not be located. Such analyses would be essential for the definitive structural confirmation and detailed electronic description of the molecule.

¹H NMR for Proton Environment Analysis

A detailed analysis of the proton environments, including chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J), is not available. This information would be crucial for identifying the signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the propargyl group, and the terminal alkyne proton.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR chemical shifts for the carbon skeleton of Benzoyl chloride, 2-(2-propynyloxy)- have not been reported in the searched sources. This technique would be vital for identifying all unique carbon atoms, from the carbonyl carbon of the acid chloride to the carbons of the benzene (B151609) ring and the propargyloxy side chain.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Information regarding 2D NMR studies, which are instrumental in establishing connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), is also unavailable. These experiments would provide unambiguous assignment of the ¹H and ¹³C NMR spectra.

Infrared (IR) and Raman Spectroscopy

Spectroscopic Studies of Adsorption and Interactions

No spectroscopic studies detailing the adsorption or interaction of Benzoyl chloride, 2-(2-propynyloxy)- with surfaces or other molecules were found. While studies on the adsorption of the parent compound, benzoyl chloride, on materials like zeolites exist, these findings cannot be directly extrapolated to the substituted title compound. researchgate.netznaturforsch.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound. For a novel or specialized compound like Benzoyl chloride, 2-(2-propynyloxy)-, a multi-faceted MS approach is essential for unambiguous identification.

High-resolution mass spectrometry is indispensable for the confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. The theoretical exact mass of Benzoyl chloride, 2-(2-propynyloxy)- (C10H7ClO2) can be calculated by summing the masses of its constituent isotopes.

Table 1: Theoretical Isotopic Mass Calculation for Benzoyl chloride, 2-(2-propynyloxy)-

| Element | Number of Atoms | Isotope | Exact Mass (Da) | Total Mass (Da) |

| Carbon | 10 | ¹²C | 12.000000 | 120.000000 |

| Hydrogen | 7 | ¹H | 1.007825 | 7.054775 |

| Chlorine | 1 | ³⁵Cl | 34.968853 | 34.968853 |

| Oxygen | 2 | ¹⁶O | 15.994915 | 31.989830 |

| Total | 193.013458 |

An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. While specific fragmentation data for Benzoyl chloride, 2-(2-propynyloxy)- is not available, a predicted fragmentation pattern can be constructed based on the known fragmentation of similar structures, such as benzoyl chloride and aromatic ethers.

The initial ionization would produce the molecular ion peak [M]⁺. Key fragmentation pathways would likely involve:

Loss of the Chlorine atom: A prominent fragmentation would be the cleavage of the C-Cl bond to form a stable acylium ion.

Cleavage of the ether bond: Fragmentation of the propargyl ether linkage could occur in several ways, including the loss of the entire propargyloxy group or fragmentation within the propargyl chain.

Rearrangement reactions: Intramolecular rearrangements, common in mass spectrometry, could also contribute to the observed spectrum.

Table 2: Predicted Key Fragments in the Mass Spectrum of Benzoyl chloride, 2-(2-propynyloxy)-

| Predicted Fragment Ion | Structure | m/z (for ³⁵Cl) | Plausible Origin |

| [C10H7O2]⁺ | 159 | Loss of Cl• from the molecular ion | |

| [C7H5O]⁺ | 105 | Cleavage of the ether bond and loss of the propargyloxy radical | |

| [C6H5]⁺ | 77 | Decarbonylation of the [C7H5O]⁺ ion | |

| [C3H3]⁺ | 39 | Fragmentation of the propargyl group |

While Benzoyl chloride, 2-(2-propynyloxy)- is a reactive molecule and can be analyzed directly by mass spectrometry, derivatization is a technique that can be employed to improve ionization efficiency and chromatographic separation. However, it is important to note that benzoyl chloride itself is a common derivatizing agent used to tag other molecules for analysis. sielc.comsielc.comresearchgate.net

For the analysis of a benzoyl chloride derivative, a potential strategy could involve a reaction that targets the acyl chloride group to form a more stable and easily ionizable product, should the direct analysis prove challenging. For instance, reaction with a suitable nucleophile could yield a derivative with enhanced detection properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of Benzoyl chloride, 2-(2-propynyloxy)- is expected to be dominated by the absorptions of the substituted benzene ring.

The spectrum of benzoic acid, a closely related compound, shows characteristic absorption bands in the UV region. rsc.orgdergipark.org.trrsc.org The presence of the 2-(2-propynyloxy)- substituent is expected to cause a slight shift in the position and intensity of these bands (a bathochromic or hypsochromic shift) due to its electronic effects on the aromatic system.

Table 3: Predicted UV-Vis Absorption Maxima for Benzoyl chloride, 2-(2-propynyloxy)- in a Non-polar Solvent

| Predicted λmax (nm) | Molar Absorptivity (ε) | Associated Electronic Transition |

| ~280-290 | Moderate | n → π |

| ~230-240 | High | π → π |

These values are estimations based on the UV spectra of benzoic acid and other substituted benzenes. rsc.orgnist.govresearchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile and thermally labile compounds. For Benzoyl chloride, 2-(2-propynyloxy)-, a reverse-phase HPLC method would likely be the most suitable approach. In reverse-phase HPLC, a non-polar stationary phase is used with a polar mobile phase.

A typical HPLC method for a substituted benzoyl chloride would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape. sielc.comsielc.com The compound would be detected by a UV detector set to one of its absorption maxima.

Table 4: Hypothetical HPLC Method Parameters for the Analysis of Benzoyl chloride, 2-(2-propynyloxy)-

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~235 nm |

| Injection Volume | 10 µL |

This method would allow for the separation of Benzoyl chloride, 2-(2-propynyloxy)- from starting materials, byproducts, and degradation products, thus enabling its purity to be accurately assessed.

Gas Chromatography (GC)

Acyl chlorides, as a class of compounds, are known to be highly reactive and susceptible to hydrolysis. There are concerns that such compounds may react with components of the GC system, such as the stationary phase, or degrade upon heating in the injector. chromforum.org This can lead to poor chromatographic performance, including peak tailing and lack of reproducibility. chromforum.org For similar reactive compounds, such as other chloro-benzoyl chlorides, direct injection into a GC has been reported to be problematic. chromforum.org

Often, for the analysis of reactive compounds by GC, a derivatization step is employed to convert the analyte into a more stable and volatile derivative. For instance, acyl chlorides can be reacted with an amine to form a stable amide, which is more amenable to GC analysis. chromforum.org

While no direct methods for Benzoyl chloride, 2-(2-propynyloxy)- were found, methods for the analysis of the parent compound, Benzoyl chloride, have been developed. These methods can provide some insight into the potential conditions that might be adapted for its derivatives.

General Considerations for Related Compounds

For the analysis of Benzoyl chloride, capillary gas chromatography has been utilized. A common setup involves a capillary column, such as a HP-5 (a common brand name for a column with a 5% phenyl-methylpolysiloxane stationary phase), coupled with a flame ionization detector (FID). semanticscholar.org The data in the following table is illustrative of typical conditions that have been used for the analysis of Benzoyl chloride and are not specific to Benzoyl chloride, 2-(2-propynyloxy)-.

Table 1: Example GC Parameters for Benzoyl Chloride Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5 (30m x 0.32mm x 0.25µm) |

| Detector | Flame Ionization Detector (FID) |

| Solvent | Trichloromethane |

| Internal Standard | Undecane |

This table presents generalized conditions for the analysis of Benzoyl chloride and not Benzoyl chloride, 2-(2-propynyloxy)-. semanticscholar.org

Researchers have also employed Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of related compounds like benzyl (B1604629) chloride. For instance, a static headspace GC-MS method was developed for determining benzyl chloride in various matrices. nih.gov This method utilized an HP-1 GC column with a temperature program to achieve separation. nih.gov

Table 2: Example GC-MS Parameters for Benzyl Chloride Analysis

| Parameter | Condition |

|---|---|

| GC System | Agilent 7820A |

| Mass Spectrometer | Agilent 5975 MSD |

| Column | HP-1 (30 m x 0.32 mm, 0.25 μm film thickness) |

| Carrier Gas | Helium (2.4 mL/min) |

| Injector | 240 °C, Splitless mode |

| Oven Program | 60 °C (1 min), then 8 °C/min to 90 °C, then 15 °C/min to 240 °C (hold 8 min) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

This table shows an example of a validated method for benzyl chloride, a compound related to the subject of this article. nih.gov

Applications in Materials Science and Polymer Chemistry

Design and Synthesis of Functional Polymers

The structure of Benzoyl chloride, 2-(2-propynyloxy)- allows it to be incorporated into polymeric structures through various strategies, yielding materials with precisely controlled architectures and functionalities. The presence of the terminal alkyne is particularly valuable for introducing "clickable" sites into polymer chains.

Utilization as Monomers in Polymerization (e.g., RAFT Polymerization)

While the highly reactive acyl chloride group precludes its direct use as a monomer in most radical polymerization techniques, it can serve as a precursor to a polymerizable monomer. Following conversion of the acyl chloride to a stable, polymerizable group (such as a methacrylate), the resulting monomer can be used in controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

RAFT polymerization is a highly versatile technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. nih.gov Incorporating a monomer derived from Benzoyl chloride, 2-(2-propynyloxy)- into a RAFT polymerization process would yield a well-defined polymer backbone decorated with pendant propargyloxy groups. These pendant alkyne groups serve as readily accessible handles for subsequent post-polymerization modification.

Functionalization of Polymer Backbones via Click Chemistry

The terminal alkyne of the propargyloxy group is an ideal functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is the most prominent example of a "click" reaction. savvysciencepublisher.com This reaction is known for its high efficiency, mild reaction conditions, and orthogonality, meaning it does not interfere with most other functional groups. savvysciencepublisher.comnih.gov

This functionality can be exploited in two primary ways:

Grafting onto a polymer: A polymer backbone containing azide (B81097) side chains can be functionalized by reacting it with Benzoyl chloride, 2-(2-propynyloxy)-. This "grafting-to" approach attaches the 2-(2-propynyloxy)benzoyl moiety to the polymer.

Grafting from a polymer: A polymer synthesized with pendant propargyloxy groups (as described in section 5.1.1) can be further functionalized by clicking azide-containing molecules onto the backbone. acs.org This allows for the introduction of a wide array of functionalities, such as fluorescent dyes, biomolecules, or other polymer chains, onto the primary polymer structure.

Precursors for Hyperbranched and Starlike Polymer Architectures

The dual reactivity of Benzoyl chloride, 2-(2-propynyloxy)- makes it a potential building block for complex, non-linear polymer architectures such as hyperbranched and starlike polymers. frontiersin.org These structures are known for their unique properties, including high solubility and low viscosity compared to their linear analogues.

The synthesis of these architectures can be achieved by leveraging the two distinct reactive sites on the molecule in sequential or orthogonal reaction schemes. For instance, the acyl chloride can react with a multifunctional core containing hydroxyl or amine groups. The resulting structure would possess multiple terminal alkyne "arms" emanating from the core. These arms can then be used in click reactions to build up more complex, branched structures. researchgate.net This approach, combining traditional reactions with click chemistry, is a powerful strategy for creating well-defined, multi-armed, and hyperbranched polymers. researchgate.net

Modification of Surfaces and Composite Materials

The acyl chloride function of Benzoyl chloride, 2-(2-propynyloxy)- allows it to be readily grafted onto surfaces rich in hydroxyl groups, such as those of natural fibers, cellulose, or metal oxides. This surface modification can dramatically alter the surface properties of the material.

Surface Benzoylation for Interfacial Property Enhancement

Surface benzoylation is a chemical modification technique used to alter the surface characteristics of a material. The reaction of Benzoyl chloride, 2-(2-propynyloxy)- with surface hydroxyl (-OH) groups results in the formation of ester bonds, effectively grafting the benzoyl group onto the surface. This process typically reduces the surface's hydrophilicity (water-attracting nature) and increases its compatibility with non-polar materials, such as polymer matrices. eudl.eu

A key advantage of using Benzoyl chloride, 2-(2-propynyloxy)- for this purpose is the simultaneous introduction of a terminal alkyne group onto the surface. This creates a "clickable" surface, which can be further functionalized in a second step via CuAAC reactions. This two-step modification allows for the covalent attachment of a vast range of molecules, enabling the precise engineering of surface properties like biocompatibility, conductivity, or sensing capabilities.

Reinforcement of Natural Fiber Composites

Natural fiber-reinforced polymer composites are of growing interest as sustainable alternatives to traditional synthetic composites. However, a major challenge is the poor interfacial adhesion between the hydrophilic natural fibers (e.g., bamboo, tiger-nut, sugar palm) and the hydrophobic polymer matrix. eudl.eunih.govijrte.org

Chemical treatment of the fibers with benzoyl chloride, a process known as benzoylation, has been shown to be an effective method for overcoming this issue. The treatment enhances the fiber-matrix interaction by:

Partially removing hydrophilic components like hemicellulose and lignin. eudl.eunih.gov

Reducing the moisture absorption of the fibers. nih.gov

Increasing the surface roughness, which promotes mechanical interlocking. eudl.eu

Making the fiber surface more hydrophobic, improving its compatibility with the polymer matrix. nih.gov

These effects lead to a significant improvement in the mechanical properties of the resulting composite materials. While studies have typically used unsubstituted benzoyl chloride, the use of Benzoyl chloride, 2-(2-propynyloxy)- would provide the same benefits of improved adhesion, with the added potential for creating covalent bonds between the fiber and a polymer matrix functionalized with azide groups, further enhancing the interfacial strength.

Research on various natural fibers has demonstrated the effectiveness of benzoylation. For example, treatment of tiger-nut fibers resulted in composites with increased tensile strength, higher flexural stress, and lower water absorption. nih.gov Similarly, benzoylated sugar palm and Acacia pennata fibers showed significant increases in tensile strength. ijrte.orgresearchgate.net

Table 1: Effect of Benzoylation on Mechanical Properties of Natural Fiber Composites

| Fiber Type | Matrix | Property | Improvement with Benzoylation |

| Tiger-Nut Fiber | LDPE/Alkyd Resin | Tensile Strength | Increased to 35.08 MPa from ~28 MPa (untreated) nih.govnih.gov |

| Tiger-Nut Fiber | LDPE/Alkyd Resin | Flexural Stress | Increased to 456.3 MPa from 426.4 MPa (untreated) nih.govnih.gov |

| Tiger-Nut Fiber | LDPE/Alkyd Resin | Water Absorption | Minimum of ~0.085% for treated composite nih.govnih.gov |

| Sugar Palm Fiber | Not Specified | Tensile Strength | 47.5% increase (to 221.59 MPa) over untreated fiber ijrte.org |

| Acacia pennata Fiber | Not Specified | Tensile Strength | 158.1% increase over untreated fiber researchgate.net |

| Bamboo (P. ritcheyi) | Not Specified | Tensile Strength | 29% increase (to 598.54 MPa) over untreated fiber eudl.eu |

Development of Specialized Organic Materials

The compound Benzoyl chloride, 2-(2-propynyloxy)- serves as a reactive intermediate for the synthesis of specialized organic materials. Its utility stems from the presence of two key functional groups: the highly reactive acyl chloride and the thermally polymerizable propargyl ether. The acyl chloride group allows for the covalent attachment of the 2-(2-propynyloxy)benzoyl moiety to a variety of substrates, including polymers, resins, and other organic molecules. Once incorporated, the terminal alkyne of the propargyl ether group can undergo a variety of cross-linking reactions, imparting desirable thermal and mechanical properties to the final material.

Components in Resin and Thermoset Formulations

In the formulation of resins and thermosets, Benzoyl chloride, 2-(2-propynyloxy)- can be utilized as a precursor to introduce reactive pendant groups that facilitate curing. The acyl chloride can react with hydroxyl or amine functionalities present in prepolymers or monomers, thereby incorporating the propargyl ether group into the resin backbone. The subsequent thermal treatment of these modified resins initiates the cross-linking of the propargyl groups. This process, often involving a Claisen rearrangement followed by polymerization, leads to the formation of a highly cross-linked, three-dimensional network without the evolution of volatile byproducts. researchgate.net

This curing mechanism is particularly advantageous for creating materials with high thermal stability and mechanical strength. Resins functionalized with propargyl ether groups, known as Propargyl Terminated Resins (PTR), are recognized for their high reactivity compared to other terminal functionalities like maleimide (B117702) or epoxy groups. researchgate.net The resulting thermosets often exhibit a high glass transition temperature (Tg) and a high char yield upon pyrolysis, indicating excellent performance at elevated temperatures. rsc.org For instance, a propargyl ether-functionalized poly(m-phenylene) demonstrated a 5% weight loss temperature of 471 °C and a char yield of 67% at 1000 °C under a nitrogen atmosphere. rsc.org

The properties of the final thermoset can be tailored by controlling the cross-linking density, which is influenced by the concentration of the incorporated propargyl ether groups. The table below illustrates the thermal properties of a thermoset derived from the dipropargyl ether of bisphenol A (DPEBA), a compound structurally related to the functional moiety introduced by Benzoyl chloride, 2-(2-propynyloxy)-.

| Property | Value |

| Temperature of 5% Weight Loss (in air) | 362 °C |

| Char Yield at 800 °C (in air) | 56.7% |

| Temperature of 5% Weight Loss (in nitrogen) | 416 °C |

| Char Yield at 800 °C (in nitrogen) | 74.0% |

| Data for a thermoset based on dipropargyl ether of bisphenol A. rsc.org |

Modifiers for Carbonaceous Materials (e.g., Coal Tar Pitch)

Chemical modification of coal tar pitch is a common strategy to improve its properties, such as increasing its softening point, coking value, and the degree of order in the resulting carbonaceous mesophase. researchgate.net This is often achieved by introducing cross-linking agents that react with the aromatic constituents of the pitch. Given the high reactivity of the acyl chloride group, Benzoyl chloride, 2-(2-propynyloxy)- could potentially be used to graft the 2-(2-propynyloxy)benzoyl group onto the aromatic molecules present in the pitch via a Friedel-Crafts acylation reaction.

The incorporated propargyl ether groups would then be available for thermal cross-linking during the subsequent heat treatment (carbonization) of the modified pitch. This could lead to a more interconnected and stable carbon structure, potentially enhancing the mechanical properties and thermal stability of the final carbon product. The introduction of such reactive groups can influence the development of the mesophase, which is a critical intermediate in the formation of graphitizable carbons. researchgate.net

Role as Stabilizers in Polymer Systems

In a more specialized context, compounds containing propargyl groups have been investigated for their role in enhancing the thermal stability of materials in specific applications. For example, propargyl methacrylate (B99206) has been used as an electrolyte additive in lithium-ion batteries to form a stable solid electrolyte interphase (SEI) on the anode surface. mdpi.com This SEI layer protects the electrode from degradation and improves the long-term cycling stability of the battery, particularly at elevated temperatures. mdpi.com While this is not a direct application as a polymer stabilizer in the traditional sense, it demonstrates the potential for propargyl-containing compounds to contribute to the stability of a system through surface modification and the formation of protective layers.

The thermal decomposition profile of polymers can be significantly altered by the presence of cross-links. For instance, the onset temperature for mass loss in polystyrene has been shown to increase after the introduction of cross-links, indicating improved thermal stability. marquette.edu By incorporating the 2-(2-propynyloxy)benzoyl group into a polymer and subsequently inducing cross-linking, a similar enhancement in thermal stability could be anticipated. The following table provides a general comparison of the effect of cross-linking on the thermal stability of a generic polymer system.

| Polymer System | Onset of Thermal Degradation (Tonset) |

| Linear Polymer | Lower Temperature |

| Cross-linked Polymer | Higher Temperature |

| Illustrative data showing the general effect of cross-linking on polymer thermal stability. |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. For Benzoyl chloride, 2-(2-propynyloxy)-, these calculations would provide a detailed picture of its electronic behavior and predict its spectroscopic signatures.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of Benzoyl chloride, 2-(2-propynyloxy)- is largely dictated by the interplay of the benzoyl chloride moiety and the 2-(2-propynyloxy) substituent. The benzoyl group is characterized by a highly electrophilic carbonyl carbon due to the electron-withdrawing effects of both the oxygen and chlorine atoms. chemistrystudent.com This inherent reactivity is a key feature of acyl chlorides. chemguide.co.ukwikipedia.orgfiveable.me The introduction of the 2-(2-propynyloxy) group at the ortho position is expected to modulate this electronic environment.

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. For benzoyl chloride and its derivatives, the HOMO is typically localized on the benzene (B151609) ring, while the LUMO is centered on the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Molecular Orbital Data for Benzoyl chloride, 2-(2-propynyloxy)- based on Analogous Compounds

| Molecular Orbital | Predicted Energy (eV) | Primary Contribution |

| HOMO | -8.5 to -9.5 | π-orbitals of the benzene ring and propargyl group |

| LUMO | -1.5 to -2.5 | π*-orbital of the carbonyl group |

| HOMO-LUMO Gap | 6.0 to 8.0 | Reactivity indicator |

Note: These values are estimations based on typical values for substituted benzoyl chlorides and have not been experimentally or computationally verified for the specific compound.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

For Benzoyl chloride, 2-(2-propynyloxy)-, the predicted IR spectrum would exhibit characteristic absorption bands. The most prominent would be the C=O stretching vibration of the acyl chloride group, typically appearing at a high frequency (around 1750-1800 cm⁻¹). nih.govnist.gov Other significant peaks would include the C≡C stretching of the alkyne group (around 2100-2260 cm⁻¹) and the C-O-C stretching of the ether linkage (around 1000-1300 cm⁻¹).

The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the propargyl group, and the acetylenic proton. The chemical shifts of the aromatic protons would be influenced by the ortho-substitution pattern. The ¹³C NMR spectrum would similarly provide valuable structural information, with characteristic signals for the carbonyl carbon, the aromatic carbons, and the carbons of the propargyl ether group. nih.govchemicalbook.com

Table 2: Predicted Characteristic Spectroscopic Data for Benzoyl chloride, 2-(2-propynyloxy)-

| Spectroscopy | Feature | Predicted Range |

| IR | C=O Stretch | 1750-1800 cm⁻¹ |

| IR | C≡C Stretch | 2100-2260 cm⁻¹ |

| ¹H NMR | Aromatic Protons | 7.0-8.2 ppm |

| ¹H NMR | Methylene Protons (-O-CH₂-) | 4.5-5.0 ppm |

| ¹H NMR | Acetylenic Proton (≡C-H) | 2.5-3.0 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | 165-175 ppm |

Note: These are predicted ranges based on characteristic functional group frequencies and have not been experimentally verified for the specific compound.

Reaction Pathway Modeling and Transition State Characterization

Benzoyl chlorides are highly reactive acylating agents, and their reactions typically proceed via a nucleophilic acyl substitution mechanism. simply.sciencewikipedia.org This involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group. chemistrystudent.com

Computational modeling can be employed to map the potential energy surface of these reactions, identifying the transition states and intermediates. For instance, in the reaction of Benzoyl chloride, 2-(2-propynyloxy)- with an alcohol to form an ester, the transition state would involve the partial formation of a bond between the alcohol oxygen and the carbonyl carbon, and the partial breaking of the C=O double bond.

DFT calculations have been used to investigate the reaction mechanisms of similar compounds, such as the palladium-catalyzed reactions of benzoyl chloride, providing insights into the Gibbs free energy profiles and the geometries of transition states. nih.gov Such studies reveal the intricate details of bond formation and cleavage during the reaction.

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR)

The reactivity of substituted benzoyl chlorides is significantly influenced by the nature and position of the substituents on the benzene ring. nih.gov Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, enhancing the rate of nucleophilic attack. Conversely, electron-donating groups can decrease reactivity.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While no specific QSAR studies on Benzoyl chloride, 2-(2-propynyloxy)- have been reported, QSAR analyses have been successfully applied to other series of benzoyl derivatives to predict their activity, for example, as anticancer agents. researchgate.net Such models typically use descriptors that quantify various molecular properties, such as electronic, steric, and hydrophobic characteristics.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules. nih.gov Benzoyl chloride, 2-(2-propynyloxy)- possesses several rotatable bonds, including the C-C bond between the benzene ring and the carbonyl group, and the bonds within the propargyl ether side chain.

The conformation of the benzoyl chloride moiety itself is known to be influenced by substituents. For unsubstituted benzoyl chloride, a planar conformation is preferred. researchgate.net However, bulky ortho-substituents can force the carbonyl group out of the plane of the benzene ring. The 2-(2-propynyloxy) group, while not excessively bulky, could influence the preferred torsional angle.

MD simulations would allow for the exploration of the accessible conformations of the entire molecule in a given environment (e.g., in a solvent), providing information on the relative energies of different conformers and the energy barriers for conformational changes. This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or during a chemical reaction. mdpi.com

Emerging Research Directions and Future Challenges

Green Chemistry Approaches to Synthesis and Transformation

The traditional synthesis of benzoyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which raise environmental and safety concerns due to their toxicity and the generation of acidic byproducts. researchgate.netprepchem.com A significant future challenge lies in developing greener synthetic routes to Benzoyl chloride, 2-(2-propynyloxy)-.

One promising avenue is the exploration of catalyst- and solvent-free methods, or the use of more benign solvents. For instance, processes utilizing solid-supported reagents or heterogeneous catalysts could simplify purification and minimize waste. Another approach could involve the direct chlorination of the corresponding aldehyde, 2-(2-propynyloxy)benzaldehyde, using safer chlorinating agents under milder conditions, potentially activated by light or a suitable catalyst. organic-chemistry.orggoogle.com Research into enzymatic or bio-inspired catalytic systems for the synthesis of acyl chlorides, while still in its infancy, represents a long-term goal for sustainable production.

In terms of its transformations, green chemistry principles can be applied by designing reactions with high atom economy. The dual functionality of Benzoyl chloride, 2-(2-propynyloxy)- allows for tandem or one-pot reactions where both the acyl chloride and the alkyne participate, thereby reducing the number of synthetic steps and the associated waste.

Exploration of Novel Catalytic Systems for Highly Selective Reactions

The propargyl ether and acyl chloride moieties in Benzoyl chloride, 2-(2-propynyloxy)- offer a rich playground for catalytic exploration. The development of novel catalytic systems that can selectively activate one functional group in the presence of the other, or that can orchestrate cooperative catalysis involving both groups, is a major area of emerging research.

Table 1: Potential Catalytic Transformations of Benzoyl chloride, 2-(2-propynyloxy)-

| Catalyst Type | Potential Reaction | Product Type |

| Palladium | Sonogashira coupling of the acyl chloride | Ynones |

| Palladium | Cross-coupling reactions at the alkyne | Substituted alkynes |

| Rhodium | Hydroacylation/cyclization | Heterocycles |

| Gold | Alkyne hydration/cyclization | Furan (B31954) derivatives |

| Copper | Click chemistry (with azides) | Triazole derivatives |

Palladium catalysis, for example, is well-established for the coupling of acyl chlorides with various partners (the acyl Sonogashira reaction being a prime example). researchgate.net Future research could focus on developing palladium catalysts with tailored ligands to achieve high selectivity and efficiency in reactions of Benzoyl chloride, 2-(2-propynyloxy)-, potentially leading to complex polycyclic aromatic compounds.

Rhodium and gold catalysts are known to activate alkynes towards various transformations. nih.govnih.gov Gold catalysts, in particular, have shown remarkable efficacy in the cyclization of propargyl esters and ethers. researchgate.netacs.org Exploration of gold-catalyzed intramolecular reactions of Benzoyl chloride, 2-(2-propynyloxy)- could lead to the facile synthesis of novel oxygen-containing heterocycles. The development of enantioselective catalytic systems for reactions involving this molecule is another significant challenge that would open doors to the synthesis of chiral compounds with potential biological activity.

Integration into Responsive and Smart Material Systems

The presence of the terminal alkyne in Benzoyl chloride, 2-(2-propynyloxy)- makes it an excellent candidate for incorporation into polymeric structures, leading to the development of responsive and "smart" materials. The alkyne group can participate in a variety of polymerization and cross-linking reactions, such as Glaser coupling or thiol-yne "click" chemistry. nih.gov

Polymers functionalized with propargyl ether groups have been shown to exhibit interesting thermal properties, often forming highly cross-linked networks upon heating, which can result in materials with high glass transition temperatures and thermal stability. rsc.orgrsc.org By reacting Benzoyl chloride, 2-(2-propynyloxy)- with suitable co-monomers, it is possible to create polymers that can be post-functionalized or cross-linked through either the acyl chloride or the alkyne group.

This dual reactivity allows for the design of materials that can respond to various stimuli. For example, the acyl chloride can be used to anchor the molecule to a surface or a polymer backbone, leaving the alkyne available for subsequent reactions that could alter the material's properties, such as its hydrophobicity, mechanical strength, or optical characteristics, in response to a specific trigger. rsc.orgrsc.orgdtu.dkmdpi.comnih.govmdpi.comnih.gov The development of such materials could have applications in areas like self-healing polymers, controlled-release drug delivery systems, and advanced coatings.

Computational Design and Prediction of New Derivatives with Tuned Reactivity

Computational chemistry offers a powerful tool for understanding and predicting the reactivity of Benzoyl chloride, 2-(2-propynyloxy)- and for designing new derivatives with tailored properties. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of the molecule, predict its reactivity towards different reagents, and elucidate reaction mechanisms. ikprress.orgresearchgate.net

For instance, computational studies can help in understanding the relative reactivity of the acyl chloride and the alkyne functionalities towards various nucleophiles and electrophiles. This knowledge is crucial for designing selective reactions. Furthermore, in silico screening of different substituents on the aromatic ring can guide the synthesis of new derivatives with enhanced or altered reactivity. For example, the introduction of electron-withdrawing or electron-donating groups could modulate the electrophilicity of the acyl chloride or the nucleophilicity of the alkyne, thereby influencing the outcome of a reaction. nih.govstackexchange.com

Computational modeling can also be used to predict the outcomes of unexplored intramolecular reactions, providing insights into the feasibility of forming specific cyclic structures. This predictive power can save significant experimental effort and accelerate the discovery of new synthetic methodologies.

Unexplored Intramolecular Rearrangements and Cycloadditions

The ortho-disposition of the propargyloxy and benzoyl chloride groups in Benzoyl chloride, 2-(2-propynyloxy)- creates a unique opportunity for a variety of unexplored intramolecular rearrangements and cycloadditions. The close proximity of these two reactive centers can facilitate reactions that are not possible with their monofunctional counterparts.

One area of interest is the potential for intramolecular [4+2] cycloadditions (Diels-Alder reactions) where the alkyne acts as a dienophile and a transiently formed diene on another part of a larger molecule could lead to complex fused ring systems. More intriguingly, transition metal catalysis could enable novel intramolecular cyclization pathways. For example, a palladium or rhodium catalyst could insert into the C-Cl bond and subsequently interact with the alkyne, leading to a cascade of reactions that form new rings.

Furthermore, the generation of a ketene (B1206846) from the benzoyl chloride under basic conditions could be followed by an intramolecular [2+2] cycloaddition with the alkyne, yielding a highly strained but synthetically valuable bicyclic ketone. The exploration of photochemical rearrangements is another promising avenue, where light-induced activation of the molecule could trigger novel cyclization pathways. The intramolecular Schmidt reaction of the acyl chloride with an azide (B81097), which could be introduced via the alkyne, presents a potential route to nitrogen-containing heterocycles. rsc.org These unexplored intramolecular transformations represent a significant frontier in the chemistry of Benzoyl chloride, 2-(2-propynyloxy)-, with the potential to unlock new families of complex organic molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-propynyloxy)benzoyl chloride, and what methodological challenges arise during its preparation?

- Synthesis Pathways :

Friedel-Crafts Acylation : React benzene with carbonyl chloride in the presence of anhydrous AlCl₃ to form benzoyl chloride, followed by propargylation of the hydroxyl group via nucleophilic substitution .

Propargyl Ether Formation : Introduce the propargyloxy group to benzoyl chloride by reacting propargyl alcohol with benzoyl chloride under controlled conditions (e.g., using pyridine to neutralize HCl byproducts) .

- Challenges :

- Moisture Sensitivity : The compound reacts violently with water, requiring anhydrous conditions and inert atmospheres (N₂/Ar) .

- Byproduct Control : Monitor for side reactions, such as polymerization of the propargyl group or over-acylation.

Q. How should researchers safely handle and store 2-(2-propynyloxy)benzoyl chloride in laboratory settings?

- Safety Protocols :

- PPE : Use polyvinyl alcohol (PVA) gloves, Tychem® coveralls, and supplied-air respirators if airborne concentrations exceed 0.5 ppm .

- Storage : Store in sealed containers under dry, inert gas (e.g., N₂) at temperatures below 25°C to prevent hydrolysis .

- Emergency Measures :

- Use dry chemical extinguishers (not water/foam) for fires due to HCl and phosgene emissions .

Advanced Research Questions

Q. How does the propargyloxy substituent influence the reactivity of benzoyl chloride in nucleophilic acyl substitution reactions?

- Mechanistic Insights :

- The electron-withdrawing nature of the propargyloxy group increases the electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols.